4-chloro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole ring, and halogen substituents (chlorine and fluorine). These functional groups and their arrangement can give the compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, without specific data, it’s difficult to provide an analysis of this compound’s molecular structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the amide group might undergo hydrolysis, the halogens might participate in substitution reactions, and the thiadiazol ring might be involved in electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial Activity
Research into fluorine-containing thiadiazolotriazinones, such as those synthesized by Holla, Bhat, and Shetty (2003), demonstrates promising antibacterial activities at low concentrations, highlighting the potential of related structures in developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).
Anticancer Activity
Investigations into derivatives containing thiadiazole and benzamide groups have shown significant anticancer properties. The synthesis and evaluation of indapamide derivatives by Yılmaz et al. (2015) provide an example of how modifying the chemical structure can lead to compounds with high proapoptotic activity against melanoma cell lines (Yılmaz et al., 2015).
Nematocidal Activity
The creation of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, as explored by Liu et al. (2022), demonstrates significant nematocidal activities against Bursaphelenchus xylophilus. Such studies suggest that compounds with similar structural motifs could serve as leads for developing new nematicides (Liu et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-chloro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O2S2/c18-11-7-5-10(6-8-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-4-2-1-3-12(13)19/h1-8H,9H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUONYSVWNKWGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.